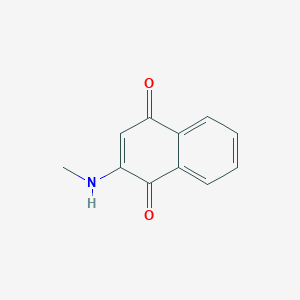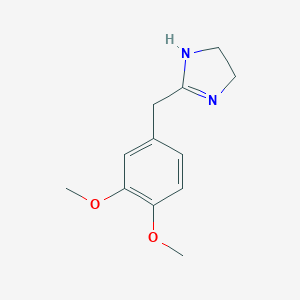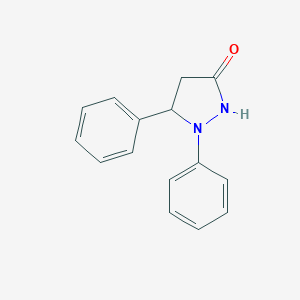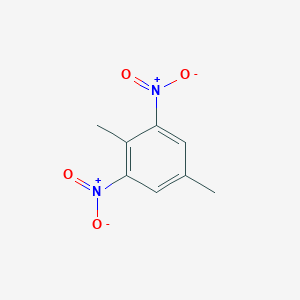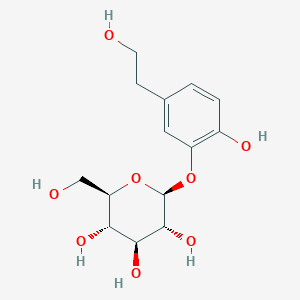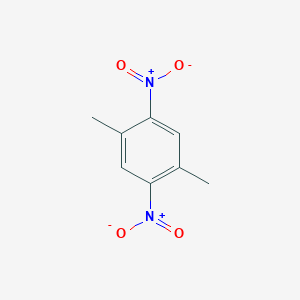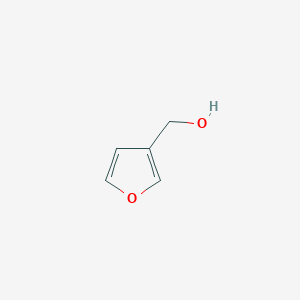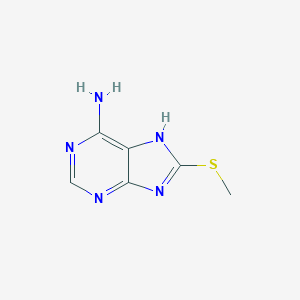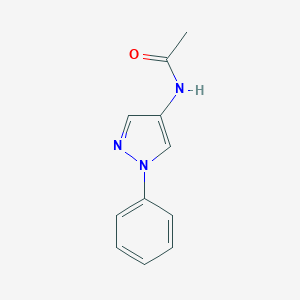
Acetamide, N-(1-phenylpyrazol-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(1-phenylpyrazol-4-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Wirkmechanismus
The mechanism of action of Acetamide, N-(1-phenylpyrazol-4-yl)- is not fully understood. However, studies have shown that this compound can interact with specific enzymes and proteins in cells, leading to changes in cellular processes such as apoptosis and protein synthesis.
Biochemische Und Physiologische Effekte
Acetamide, N-(1-phenylpyrazol-4-yl)- has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce apoptosis, leading to the death of cancer cells. Additionally, Acetamide, N-(1-phenylpyrazol-4-yl)- can prevent the formation of beta-amyloid plaques in Alzheimer's disease, potentially slowing down the progression of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
Acetamide, N-(1-phenylpyrazol-4-yl)- has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and purify, making it readily available for research. Additionally, this compound has shown promising results in various scientific fields, making it a versatile compound for research. However, one limitation is that the mechanism of action of Acetamide, N-(1-phenylpyrazol-4-yl)- is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on Acetamide, N-(1-phenylpyrazol-4-yl)-. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and Alzheimer's disease. Additionally, research can be conducted to explore the potential use of this compound as a pesticide in agriculture. Furthermore, studies can be conducted to better understand the mechanism of action of Acetamide, N-(1-phenylpyrazol-4-yl)-, which can lead to the development of more effective treatments and applications.
Synthesemethoden
Acetamide, N-(1-phenylpyrazol-4-yl)- is synthesized through a multi-step process that involves the reaction of 1-phenylpyrazol-4-amine and acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified through recrystallization to obtain a pure form of Acetamide, N-(1-phenylpyrazol-4-yl)-.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(1-phenylpyrazol-4-yl)- has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results in the treatment of cancer and other diseases. Studies have shown that Acetamide, N-(1-phenylpyrazol-4-yl)- can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. Additionally, this compound has shown potential in the treatment of Alzheimer's disease, as it can prevent the formation of beta-amyloid plaques that are associated with the disease.
In agriculture, Acetamide, N-(1-phenylpyrazol-4-yl)- has been studied for its potential use as a pesticide. This compound has shown promising results in controlling pests such as aphids and mites, while also being environmentally friendly.
Eigenschaften
CAS-Nummer |
2590-00-3 |
|---|---|
Produktname |
Acetamide, N-(1-phenylpyrazol-4-yl)- |
Molekularformel |
C11H11N3O |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
N-(1-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C11H11N3O/c1-9(15)13-10-7-12-14(8-10)11-5-3-2-4-6-11/h2-8H,1H3,(H,13,15) |
InChI-Schlüssel |
ABVBPVQLIRTXHZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CN(N=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)NC1=CN(N=C1)C2=CC=CC=C2 |
Andere CAS-Nummern |
2590-00-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



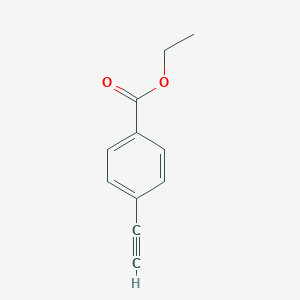

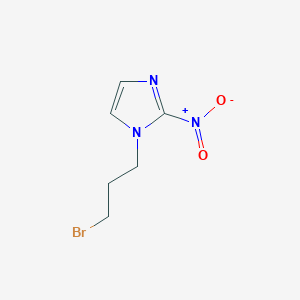
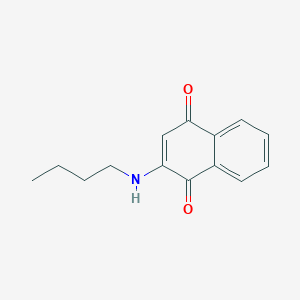
![2-[(2-Phenylethyl)amino]naphthoquinone](/img/structure/B180845.png)
